1-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a unique combination of a pyrrolidine ring, a triazole ring, and a trimethoxybenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a pyrrolidine ring, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing a similar structure, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have shown various biological activities, suggesting that this compound may also have diverse biological effects .
Preparation Methods
The synthesis of 1-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the trimethoxybenzoyl group and the triazole ring. Common synthetic methods include:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Acylation: Introduction of the trimethoxybenzoyl group via acylation reactions.
Click Chemistry: Formation of the triazole ring using azide-alkyne cycloaddition reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, reduce reaction time, and minimize the use of hazardous reagents.
Chemical Reactions Analysis
1-[1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzoyl group, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[1-(2,3,4-Trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidine ring but differ in their functional groups and biological activities.
Triazole Derivatives: Compounds with a triazole ring that exhibit different pharmacological properties.
Trimethoxybenzoyl Compounds: Molecules containing the trimethoxybenzoyl group, which may have varying degrees of biological activity.
The uniqueness of this compound lies in its combination of these structural elements, which contribute to its distinct chemical and biological properties.
Biological Activity
1-[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring linked to a pyrrolidine moiety and a trimethoxybenzoyl group. The molecular formula is C18H24N4O5, with a molecular weight of 376.4 g/mol. Its structure can be represented as follows:
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various fungal strains. A review indicated that triazoles exhibit potent antifungal activity with IC50 values often in the low micromolar range. Specifically, derivatives synthesized through copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been effective against pathogens such as Candida albicans and Aspergillus fumigatus .
Anticancer Activity
Triazole-containing compounds have been extensively studied for their anticancer properties. In vitro assays demonstrated that several triazole derivatives exhibit significant antiproliferative activity against human tumor cell lines. For example, one study reported IC50 values ranging from 2.63 µM to 13.62 µM against various cancer cell lines including AGS and HCT-116 . The mechanism is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through CuAAC reactions involving azides and alkynes under mild conditions.
- Pyrrolidine Attachment : The pyrrolidine moiety is introduced via nucleophilic substitution reactions.
- Benzoylation : The trimethoxybenzoyl group is added to the pyrrolidine structure through acylation reactions.
Case Studies and Research Findings
Properties
IUPAC Name |
[3-(triazol-1-yl)pyrrolidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-22-13-5-4-12(14(23-2)15(13)24-3)16(21)19-8-6-11(10-19)20-9-7-17-18-20/h4-5,7,9,11H,6,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKALQBIAGBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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